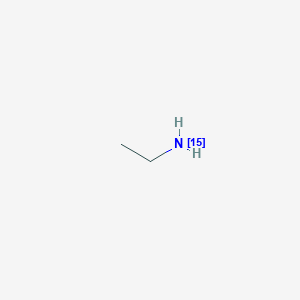
Ethylamine-15N
カタログ番号 B3334505
Key on ui cas rn:
88216-85-7
分子量: 46.08 g/mol
InChIキー: QUSNBJAOOMFDIB-LBPDFUHNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05254569
Procedure details


Conversion of the aminoalcohol to a diamine (II) can be done with methanesulfonyl chloride in the presence of a base such as triethylamine at a temperature between about 0° and 5° C. Further treatment of the resulting sulfonate with an excess of an alcoholic solution of an amine (RNH2) such as methylamine, ethylamine or n-propylamine, at a temperature between about 70° and 80° C. yields a diamine (II).

[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Name

Identifiers


|
REACTION_CXSMILES
|
NO.[CH3:3]S(Cl)(=O)=O.[CH2:8]([N:10]([CH2:13][CH3:14])CC)[CH3:9]>>[CH3:8][NH2:10].[CH2:8]([NH2:10])[CH3:9].[CH2:13]([NH2:10])[CH2:14][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
Step Two
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05254569
Procedure details


Conversion of the aminoalcohol to a diamine (II) can be done with methanesulfonyl chloride in the presence of a base such as triethylamine at a temperature between about 0° and 5° C. Further treatment of the resulting sulfonate with an excess of an alcoholic solution of an amine (RNH2) such as methylamine, ethylamine or n-propylamine, at a temperature between about 70° and 80° C. yields a diamine (II).

[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Name

Identifiers


|
REACTION_CXSMILES
|
NO.[CH3:3]S(Cl)(=O)=O.[CH2:8]([N:10]([CH2:13][CH3:14])CC)[CH3:9]>>[CH3:8][NH2:10].[CH2:8]([NH2:10])[CH3:9].[CH2:13]([NH2:10])[CH2:14][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
Step Two
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
